

Spectroscopic Characterization of Ethyl Heptanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104

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Introduction: **Ethyl heptanoate**, an ester recognized by its characteristic fruity, grape-like aroma, finds extensive application in the flavor and fragrance industries.^[1] A thorough understanding of its chemical structure is paramount for quality control, regulatory compliance, and research and development. This technical guide provides a comprehensive overview of the spectroscopic data of **ethyl heptanoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a logical workflow diagram, to support researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **ethyl heptanoate**.

Table 1: ¹H NMR Data for Ethyl Heptanoate

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.12 - 4.09	Quartet	2H	-O-CH ₂ -CH ₃
2.29	Triplet	2H	-CO-CH ₂ -CH ₂ -
1.60	Quintet	2H	-CO-CH ₂ -CH ₂ -CH ₂ -
1.31	Multiplet	6H	-(CH ₂) ₃ -CH ₃
1.24	Triplet	3H	-O-CH ₂ -CH ₃
0.90	Triplet	3H	-(CH ₂) ₅ -CH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Data for Ethyl Heptanoate

Chemical Shift (δ) ppm	Carbon Assignment
173.79	C=O (Ester carbonyl)
60.13	-O-CH ₂ -CH ₃
34.44	-CO-CH ₂ -CH ₂ -
31.58	-(CH ₂) ₄ -CH ₂ -CH ₃
28.92	-CO-CH ₂ -CH ₂ -CH ₂ -
25.05	-CO-(CH ₂) ₂ -CH ₂ -CH ₂ -
22.57	-(CH ₂) ₅ -CH ₂ -CH ₃
14.30	-O-CH ₂ -CH ₃
14.03	-(CH ₂) ₆ -CH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.[2]

Table 3: Key IR Absorption Bands for Ethyl Heptanoate

Wavenumber (cm-1)	Intensity	Functional Group Assignment
~1735	Strong	C=O stretch (Ester)
~1240	Strong	C-O stretch (Ester)
2950-2850	Strong	C-H stretch (Alkyl)
1465-1375	Medium	C-H bend (Alkyl)

Table 4: Mass Spectrometry Data (Electron Ionization) for Ethyl Heptanoate

m/z	Relative Intensity (%)	Assignment
159.0	~5	[M+H] ⁺ (Protonated molecular ion)
115	~20	[M - OCH ₂ CH ₃] ⁺
88	99.99	McLafferty rearrangement product
73	~30	[COOCH ₂ CH ₃] ⁺
43	61.49	[CH ₂ CH ₂ CH ₃] ⁺

Molecular Weight of **Ethyl Heptanoate**: 158.24 g/mol .^[3] A prominent peak is often observed at m/z 88, which is characteristic of the McLafferty rearrangement in ethyl esters.^[2] The protonated molecular ion [M+H]⁺ can be observed at m/z 159.0, particularly with softer ionization techniques.^[4]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **ethyl heptanoate** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of pure **ethyl heptanoate** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

2. ^1H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.
- Spectral Width: 0-12 ppm.

3. ^{13}C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ^1H frequency).
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

- Place one to two drops of pure **ethyl heptanoate** directly onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform capillary film between the plates.
- Ensure no air bubbles are trapped in the film.

2. Data Acquisition:

- Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
- Acquire the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (for Electron Ionization - EI):

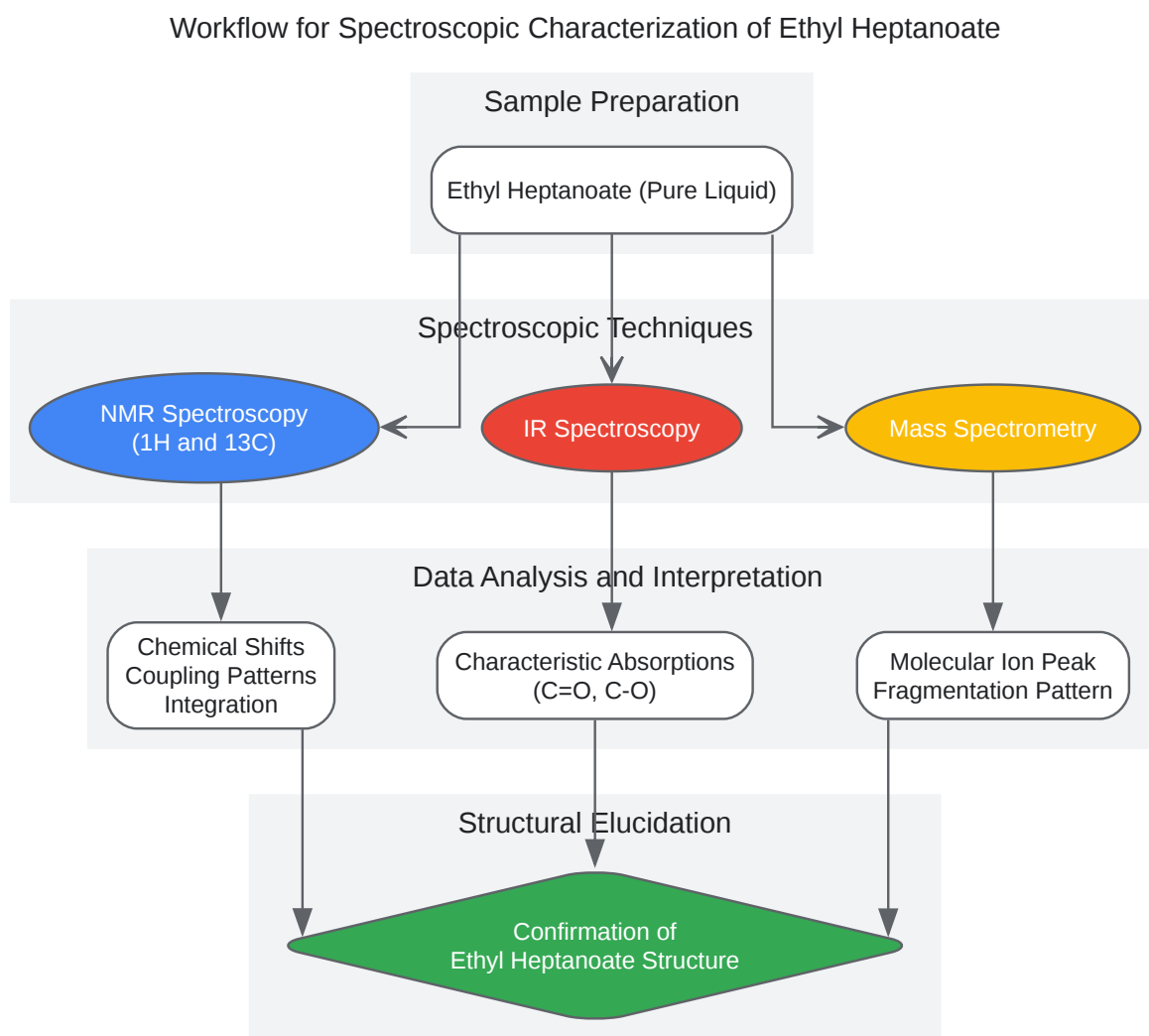
- For direct infusion, dilute a small amount of **ethyl heptanoate** in a volatile solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC) system for separation prior to analysis.

2. Electron Ionization (EI) Parameters:

- Ionization Energy: Typically 70 eV.
- Source Temperature: Approximately 200-250 °C.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-200.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **ethyl heptanoate**.



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Caption: Logical workflow for the spectroscopic characterization of **ethyl heptanoate**.

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